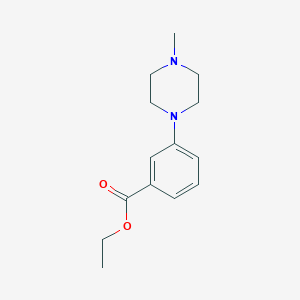

Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Description

Structural Classification and Nomenclature within Organic Chemistry

Ethyl 3-(4-methylpiperazin-1-yl)benzoate is a polysubstituted aromatic compound. Its systematic IUPAC name is this compound. The structure is characterized by a central benzene (B151609) ring substituted at the 1 and 3 positions.

The core components of its structure are:

A benzoate (B1203000) ester group: An ethyl ester of benzoic acid. The ester functional group (-COOEt) is attached to the benzene ring.

A piperazine (B1678402) ring: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (positions 1 and 4).

An N-methyl group: A methyl group (-CH3) attached to one of the nitrogen atoms of the piperazine ring.

A tertiary amine: The nitrogen atom of the piperazine ring that is attached to the benzene ring is a tertiary amine.

The molecule can be classified as an N-arylpiperazine derivative, where the aryl group is a 3-(ethoxycarbonyl)phenyl substituent. The presence of both an ester and a tertiary amine makes it a bifunctional molecule.

Table 1: Structural and Chemical Identity of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C14H20N2O2 | 248.32 | Not available |

| Ethyl 4-(4-methylpiperazin-1-yl)benzoate | C14H20N2O2 | 248.32 | 773137-71-6 |

| Ethyl 3-aminobenzoate | C9H11NO2 | 165.19 | 582-33-2 |

| N-methylpiperazine | C5H12N2 | 100.16 | 109-01-3 |

Significance of the Benzoate Ester and Piperazine Moiety in Chemical Research

The two primary structural components of this compound, the benzoate ester and the piperazine moiety, are independently of significant interest in chemical and pharmaceutical research.

Benzoate Esters:

Benzoate esters are a class of organic compounds that are derivatives of benzoic acid. mdpi.com They are widely utilized in various fields:

Medicinal Chemistry: Benzoate esters are found in a variety of pharmaceutical compounds and are used as intermediates in the synthesis of more complex drug molecules. nih.gov For instance, they are precursors to plasticizers and preservatives. researchgate.net The ester group can influence the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion.

Fragrance and Flavor Industry: Many benzoate esters have pleasant odors and are used in perfumes, cosmetics, and as artificial flavoring agents. mdpi.com

Organic Synthesis: The benzoate group can be used as a protecting group for alcohols and is a versatile building block in the synthesis of a wide range of organic molecules. researchgate.net

Piperazine Moiety:

The piperazine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov Its significance stems from several key properties:

Physicochemical Properties: The piperazine ring is often introduced into drug candidates to improve their aqueous solubility and oral bioavailability. Its basic nitrogen atoms can be protonated at physiological pH, which can enhance interactions with biological targets.

Pharmacological Activity: The piperazine nucleus is a core component of numerous drugs with a wide range of therapeutic applications, including antipsychotics, antidepressants, antihistamines, and anticancer agents. nih.gov

Synthetic Versatility: The two nitrogen atoms of the piperazine ring can be independently functionalized, allowing for the creation of large and diverse libraries of compounds for drug discovery screening. nih.gov The N-arylpiperazine substructure, in particular, is a key pharmacophore for a variety of central nervous system (CNS) active drugs. nih.gov

The combination of a benzoate ester and a piperazine moiety in a single molecule, as in this compound, creates a chemical entity with potential for diverse biological activities and applications in materials science.

Historical Context and Early Research Trajectories

The synthesis of piperazine itself dates back to the late 19th century. However, its derivatives gained significant attention in the mid-20th century with the discovery of their diverse pharmacological activities. Early research into piperazine-containing compounds focused on their anthelmintic properties. mdpi.com Subsequently, the discovery of the antipsychotic activity of chlorpromazine, which contains a related phenothiazine (B1677639) ring system, spurred extensive research into nitrogen-containing heterocyclic compounds, including piperazine derivatives, for CNS applications.

Benzoic acid and its esters have a much longer history, with benzoic acid being isolated in the 16th century. researchgate.net The esterification of benzoic acid with various alcohols, including ethanol (B145695) to form ethyl benzoate, is a classic organic reaction that has been well-established for over a century. researchgate.net

The convergence of these two areas of research, namely the exploration of piperazine derivatives for medicinal purposes and the use of benzoate esters as synthetic intermediates, likely led to the synthesis of compounds like this compound in the latter half of the 20th century as part of broader medicinal chemistry programs. These programs often involved the systematic synthesis of libraries of related compounds to explore structure-activity relationships. Early research on such compounds would have been primarily focused on their potential biological activities, driven by the known pharmacological profiles of the N-arylpiperazine scaffold.

Current State of Academic Research on this compound and Related Architectures

Currently, there is a notable lack of specific academic research focused exclusively on this compound. A search of prominent scientific databases does not yield publications detailing its synthesis, characterization, or biological evaluation.

However, research on related architectures, particularly those containing the N-arylpiperazine moiety, is a vibrant and active field. Current research trajectories for these classes of compounds include:

Anticancer Drug Discovery: N-arylpiperazine derivatives are being extensively investigated for their potential as anticancer agents. nih.gov Research is focused on their ability to target various signaling pathways involved in cancer cell proliferation and survival.

Neuropharmacology: The development of novel ligands for serotonin (B10506) and dopamine (B1211576) receptors remains a key area of research for the treatment of neuropsychiatric disorders. nih.gov Arylpiperazine derivatives are continuously being designed and synthesized to achieve better selectivity and efficacy for these targets.

Antimicrobial Agents: The piperazine scaffold is being incorporated into new molecular designs to develop novel antibacterial and antifungal agents. researchgate.net

Broad-Spectrum Antiviral Agents: Recent studies have explored 1-aryl-4-arylmethylpiperazine derivatives as potential inhibitors of a range of viruses, including the Zika virus. echemi.com

While this compound itself is not a prominent subject of current academic study, its structural motifs are central to many ongoing research and development efforts in medicinal chemistry. It is plausible that this compound and its close analogs are synthesized and evaluated as part of larger compound libraries in both academic and industrial drug discovery programs, even if the results for this specific molecule are not published. The lack of specific public-domain research on this compound suggests it may not have exhibited significant biological activity in initial screenings or that it is part of proprietary research that has not been disclosed.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-3-18-14(17)12-5-4-6-13(11-12)16-9-7-15(2)8-10-16/h4-6,11H,3,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSUHKOWPZYWFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Ethyl 3 4 Methylpiperazin 1 Yl Benzoate

Retrosynthetic Strategies and Precursor Identification

Retrosynthetic analysis of the target molecule identifies two primary bond disconnections that dictate the main synthetic strategies.

C(acyl)-O Bond Disconnection: This disconnection of the ester linkage points to 3-(4-methylpiperazin-1-yl)benzoic acid fishersci.se and ethanol (B145695) as the immediate precursors. The benzoic acid derivative is a key intermediate, which can be synthesized separately and then esterified.

C(aryl)-N Bond Disconnection: Disconnecting the bond between the benzene (B151609) ring and the piperazine (B1678402) nitrogen leads to two major pathways:

Pathway A: This involves coupling 1-methylpiperazine (B117243) with a suitable ethyl 3-halobenzoate (e.g., ethyl 3-bromobenzoate or ethyl 3-fluorobenzoate). This is a common and highly effective strategy, particularly using modern cross-coupling chemistry.

Pathway B: An alternative involves building the piperazine ring onto a pre-functionalized aniline. For instance, reacting ethyl 3-aminobenzoate with a reagent like bis(2-chloroethyl)amine (B1207034) hydrochloride can form the piperazine ring, although this method can involve harsh conditions and longer reaction times. nih.govprepchem.com

The most convergent and widely applied strategies typically involve either the esterification of 3-(4-methylpiperazin-1-yl)benzoic acid or the coupling of 1-methylpiperazine with an ethyl 3-halobenzoate.

Direct Esterification and Transesterification Routes to the Benzoate (B1203000) Moiety

Once the key intermediate, 3-(4-methylpiperazin-1-yl)benzoic acid, is obtained, the final ethyl ester can be formed through well-established esterification methods.

Direct Esterification: The most common method is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with a large excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. quora.comtcu.edu The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the products. tcu.edu This is typically accomplished by using ethanol as the solvent to ensure it is in large excess, or by removing the water formed during the reaction, for instance, with a Dean-Stark apparatus. tcu.edu

Transesterification: While less direct for a de novo synthesis, transesterification is a viable method if a different ester, such as methyl 3-(4-methylpiperazin-1-yl)benzoate, is available. The methyl ester can be converted to the ethyl ester by heating it in excess ethanol with an acid or base catalyst.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reactants | Carboxylic Acid, Alcohol (Ethanol) | Formation of the ester. | quora.com |

| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. | tcu.edu |

| Solvent | Excess Alcohol (Ethanol) | Acts as both reactant and solvent; shifts equilibrium toward products. | tcu.edu |

| Temperature | Reflux | Increases reaction rate. | prepchem.com |

| Workup | Aqueous base wash (e.g., NaHCO₃) | Neutralizes the acid catalyst and removes unreacted carboxylic acid. | sciencemadness.org |

Nucleophilic Aromatic Substitution Approaches for Piperazine Incorporation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming aryl-amine bonds. juniperpublishers.com In this mechanism, a nucleophile attacks an electron-deficient aromatic ring that contains a good leaving group (such as a halide), proceeding through a negatively charged intermediate known as a Meisenheimer complex. nih.gov

For this reaction to be efficient, the aromatic ring must be activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.govmasterorganicchemistry.com In the case of a precursor like ethyl 3-fluorobenzoate, the ester group (-COOEt) is an EWG, but it is located meta to the fluorine atom. This positioning provides significantly less activation compared to ortho/para substitution, making the direct SNAr reaction with 1-methylpiperazine challenging under standard conditions. While SNAr reactions on electron-deficient heterocycles or poly-nitroarenes are common, the single meta-ester group on the benzene ring is often insufficient to promote the reaction to high yields without very harsh conditions. mdpi.comresearchgate.net

| Factor | Influence on Reactivity | Reference |

|---|---|---|

| Leaving Group | Reactivity order is generally F > Cl > Br > I. The highly electronegative fluorine stabilizes the transition state leading to the Meisenheimer complex. | nih.gov |

| Activating Group | Strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are required, preferably at the ortho and/or para positions relative to the leaving group. | juniperpublishers.commasterorganicchemistry.com |

| Nucleophile | Stronger nucleophiles generally react faster. Piperazine is a moderately strong secondary amine nucleophile. | researchgate.net |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are typically used to solvate the cation but not the nucleophile, enhancing its reactivity. | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions in Benzoate-Piperazine Linkage

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of C-N and C-C bonds, offering mild conditions and broad functional group tolerance.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes). wikipedia.orgnih.gov It is typically co-catalyzed by palladium and copper complexes under mild, basic conditions. organic-chemistry.org

While the Sonogashira coupling does not directly form the C-N bond required for this compound, it can be employed in a multi-step strategy to create a key precursor. For example, one could envision a pathway where ethyl 3-bromobenzoate is first coupled with a protected terminal alkyne using Sonogashira conditions. Subsequent chemical transformations of the resulting alkynyl benzoate could then be used to introduce the 1-methylpiperazine moiety. This highlights the reaction's utility in building complex molecular scaffolds that can be further elaborated. libretexts.orgresearchgate.net

The Buchwald-Hartwig amination is arguably the most efficient and versatile method for synthesizing the target compound from an ethyl 3-halobenzoate and 1-methylpiperazine. nih.govmdpi.com This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its exceptional scope and tolerance of various functional groups, including esters. wikipedia.orgacsgcipr.org

The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. wikipedia.orgacsgcipr.org

| Component | Examples | Function | Reference |

|---|---|---|---|

| Aryl Halide | Ethyl 3-bromobenzoate, Ethyl 3-chlorobenzoate | Electrophilic coupling partner. Bromides and chlorides are common substrates. | nih.govacs.org |

| Amine | 1-Methylpiperazine | Nucleophilic coupling partner. | nih.govmdpi.com |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. | acsgcipr.org |

| Ligand | XPhos, RuPhos, BINAP, DPPF | Facilitates oxidative addition and reductive elimination; prevents catalyst decomposition. Sterically hindered ligands are often preferred. | wikipedia.org |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine in the catalytic cycle to form the active nucleophile. | acsgcipr.orglibretexts.org |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvent. | acsgcipr.org |

This methodology provides a direct and high-yielding route to the desired C-N linkage, overcoming the limitations of the classical SNAr approach for this particular substitution pattern. nih.govwikipedia.org

Derivatization Strategies for Synthetic Diversification

This compound serves as a versatile scaffold that can be readily modified to generate a library of analogues for further research.

Ester Modifications:

Saponification: The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid, 3-(4-methylpiperazin-1-yl)benzoic acid fishersci.se, using aqueous base (e.g., NaOH or KOH). This acid can then serve as a handle for further reactions.

Amidation: The carboxylic acid can be coupled with a diverse range of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, EDC) to produce a library of amides.

Reduction: The ester can be reduced to the primary alcohol, (3-(4-methylpiperazin-1-yl)phenyl)methanol, using reducing agents like lithium aluminum hydride (LiAlH₄).

Piperazine Modifications:

If the synthesis is performed with a different N-substituted piperazine (e.g., N-benzylpiperazine), the substituent can be cleaved and replaced with a variety of other functional groups through N-alkylation or N-acylation reactions.

Aromatic Ring Modifications:

The benzene ring can be functionalized via electrophilic aromatic substitution. The piperazine group is a strongly activating ortho,para-director, while the ethyl carboxylate group is a deactivating meta-director. The combined effect will strongly direct incoming electrophiles to the positions ortho and para to the piperazine nitrogen (positions 2, 4, and 6), allowing for reactions such as halogenation or nitration at specific sites.

Modification of the Ester Group

The ethyl ester functional group is a versatile handle for further chemical transformations, primarily through hydrolysis and transesterification reactions.

Hydrolysis: The most common modification is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-(4-methylpiperazin-1-yl)benzoic acid. This transformation is typically achieved under basic conditions, followed by acidification. In this process, a base such as sodium hydroxide (B78521) (NaOH) attacks the electrophilic carbonyl carbon of the ester. libretexts.orgquora.com This leads to a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group. The resulting carboxylate salt is subsequently protonated using an acid like hydrochloric acid (HCl) to yield the final carboxylic acid product. quora.comyoutube.comsserc.org.uk The reaction is often performed in a refluxing aqueous or alcoholic solvent mixture to ensure completion. youtube.comsserc.org.uk

Transesterification: While less common for this specific molecule in the reviewed literature, the ethyl ester can undergo transesterification to form other esters (e.g., methyl, benzyl, or tert-butyl esters). This reaction involves heating the ethyl ester with a different alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) and a catalyst like potassium ethylate could yield Mthis compound. chemicalbook.comnih.gov

A summary of potential ester group modifications is presented below.

Table 1: Reactions for Ester Group Modification| Reaction | Reagents | Product |

|---|---|---|

| Alkaline Hydrolysis | 1. NaOH, H₂O/Ethanol, Reflux2. HCl (aq) | 3-(4-methylpiperazin-1-yl)benzoic acid |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 3-(4-methylpiperazin-1-yl)benzoic acid |

| Transesterification | R-OH, Acid or Base Catalyst | Alkyl 3-(4-methylpiperazin-1-yl)benzoate |

Functionalization of the Piperazine Ring

The piperazine ring contains a tertiary amine (N-methyl) and a secondary amine equivalent (the nitrogen attached to the benzene ring), which are key sites for functionalization.

N-Arylation/N-Alkylation: The nitrogen atom of the piperazine ring attached to the benzoate moiety can participate in further C-N bond-forming reactions. Although this nitrogen is already arylated, conditions for N-alkylation at the other nitrogen are well-established. For example, N-alkylation of a related piperazine was achieved using ethyl 2-bromo-2-methylpropanoate (B8525525) in the presence of a base like cesium carbonate in DMSO. researchgate.netmdpi.com Copper-catalyzed N-arylation reactions, often using copper(I) iodide (CuI) with ligands like 4,7-dimethoxy-1,10-phenanthroline, are also employed to couple aryl halides with piperazine nitrogens. researchgate.net

N-Acylation: The secondary amine precursor to the final compound, ethyl 3-(piperazin-1-yl)benzoate, can be readily acylated. This reaction typically involves treating the piperazine with an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the HCl byproduct. This would introduce an acyl group onto the nitrogen atom, forming an amide linkage.

N-Dealkylation: While synthetically challenging, the N-methyl group on the piperazine ring could potentially be removed or replaced. This would typically require harsh conditions and specialized reagents, converting the tertiary amine back to a secondary amine, which could then be re-functionalized with different alkyl or aryl groups.

Aromatic Ring Functionalization

The benzene ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The regiochemical outcome of these substitutions is dictated by the directing effects of the two existing substituents: the 4-methylpiperazin-1-yl group and the ethyl ester group.

The piperazinyl group is a tertiary amine, which acts as a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. msu.edu Conversely, the ethyl ester group is a deactivating group and a meta-director because it withdraws electron density from the ring. youtube.comyoutube.com

Given their meta relationship (positions 1 and 3), their directing effects are as follows:

The activating piperazinyl group directs incoming electrophiles to position 2 (ortho), position 4 (ortho), and position 6 (para).

The deactivating ester group directs incoming electrophiles to position 5 (meta).

In a competitive scenario, the powerful activating effect of the amine group typically dominates, making positions 2, 4, and 6 the most likely sites for substitution. msu.edu Steric hindrance from the bulky piperazine group might favor substitution at the less hindered position 6.

Directed ortho-Metalation (DoM): An alternative strategy for functionalizing the aromatic ring is Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.org In this reaction, a strong organolithium base (e.g., n-butyllithium) interacts with a directing metalation group (DMG) on the ring. wikipedia.orgbaranlab.org Both the tertiary amine of the piperazine and the carbonyl of the ester can potentially act as DMGs by coordinating with the lithium atom, facilitating deprotonation at an adjacent ortho position. organic-chemistry.orgbaranlab.org For instance, the piperazinyl group could direct lithiation to the 2-position. Subsequent quenching with an electrophile would introduce a substituent at this specific site, offering high regioselectivity that is not achievable with standard electrophilic substitution. wikipedia.orgorganic-chemistry.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Group | Influence | Predicted Outcome |

|---|---|---|---|

| 2 | Piperazinyl (ortho) | Activating | Favorable, but sterically hindered |

| 4 | Piperazinyl (ortho) | Activating | Favorable |

| 5 | Ester (meta) | Deactivating | Unfavorable |

| 6 | Piperazinyl (para) | Activating | Most Favorable |

Optimization of Reaction Conditions: Catalysis, Solvents, and Temperature Control

The synthesis of this compound itself, typically via a Buchwald-Hartwig amination between ethyl 3-halobenzoate (bromo- or iodo-) and 1-methylpiperazine, is highly dependent on the optimization of reaction conditions.

Catalysis: Palladium-based catalysts are paramount for C-N cross-coupling reactions. nih.govnih.gov The choice of both the palladium precatalyst and the phosphine ligand is critical. Modern Buchwald precatalysts (such as G3 or G4) and bulky, electron-rich biaryl phosphine ligands are designed to enhance reaction efficiency, allowing for lower catalyst loadings and shorter reaction times. sigmaaldrich.com The selection of the ligand-catalyst system is often substrate-dependent, and screening may be necessary to identify the optimal combination for coupling ethyl 3-bromobenzoate with 1-methylpiperazine. nih.gov Nickel-based catalysts are also emerging as a more cost-effective alternative to palladium for these transformations. nih.gov

Solvents: The choice of solvent influences catalyst solubility and reactivity. Toluene is a common solvent for Buchwald-Hartwig reactions. researchgate.net Other aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or ethers such as dioxane can also be effective. researchgate.net In some modern procedures, efforts are made to use greener solvents like water, particularly for N-arylation reactions using specific catalysts. beilstein-journals.org

Temperature Control: Temperature is a crucial parameter. While some highly active catalyst systems can perform C-N couplings at room temperature, many require heating to proceed at a reasonable rate. nih.gov Typical reaction temperatures range from 80 °C to 110 °C. For esterification reactions, such as the synthesis of ethyl benzoate from benzoic acid and ethanol, temperatures around 85 °C under microwave irradiation have been shown to be effective. cibtech.org Precise temperature control is also vital during exothermic reactions like nitration to prevent side reactions and ensure safety. youtube.com

Table 3: Optimization Parameters for Buchwald-Hartwig Amination

| Parameter | Options | Impact |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (G1-G4) | Affects reaction rate, yield, and substrate scope. sigmaaldrich.com |

| Ligand | Biaryl phosphines (e.g., XPhos, SPhos, GPhos) | Stabilizes the Pd(0) active species and facilitates reductive elimination. nih.govsigmaaldrich.com |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the amine and facilitates the catalytic cycle. Weaker bases may require higher temperatures. sigmaaldrich.com |

| Solvent | Toluene, Dioxane, THF, DMSO | Affects solubility of reagents and catalyst stability. |

| Temperature | Room Temperature to >100 °C | Influences reaction rate; higher temperatures can sometimes lead to side product formation. nih.gov |

Advanced Purification Techniques for Synthetic Intermediates and Final Product

Achieving high purity for this compound and its synthetic intermediates is essential. A multi-step purification approach is often necessary.

Column Chromatography: This is one of the most powerful and widely used techniques for purifying organic compounds. chemicalbook.commdpi.com The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase (a single solvent or a mixture, such as ethyl acetate (B1210297) in hexane) is then passed through the column. mdpi.com Separation occurs based on the differential adsorption of the components to the silica gel. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble at high temperatures but poorly soluble at low temperatures. sserc.org.ukyoutube.com As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent (mother liquor). The purified crystals are then collected by filtration. sserc.org.ukorgsyn.org For derivatives like 3-(4-methylpiperazin-1-yl)benzoic acid, recrystallization from water or alcohol-water mixtures is common. sserc.org.uksserc.org.uk

Distillation: For liquid products or intermediates, distillation can be an effective purification method. If the compound is thermally stable but has a high boiling point, vacuum distillation is employed to lower the boiling point and prevent decomposition.

Acid-Base Extraction: Given the basic nature of the piperazine nitrogen and the potential for an acidic carboxylic acid group after hydrolysis, liquid-liquid extraction using aqueous acid and base can be a highly effective preliminary purification step. The compound can be moved between aqueous and organic layers by adjusting the pH, separating it from neutral organic impurities.

Table 4: Comparison of Purification Techniques

| Technique | Principle | Best For | Example Application |

|---|---|---|---|

| Column Chromatography | Differential adsorption on a stationary phase | Complex mixtures; separation of products from catalysts and byproducts | Purification of crude this compound after synthesis. mdpi.com |

| Recrystallization | Difference in solubility at different temperatures | Crystalline solid products | Purifying solid derivatives like methyl 3-nitrobenzoate from a reaction mixture. youtube.com |

| Acid-Base Extraction | Partitioning between aqueous and organic phases based on pH | Compounds with acidic or basic functional groups | Separating a basic amine product from non-basic starting materials. |

| Vacuum Distillation | Separation based on boiling points under reduced pressure | High-boiling, thermally stable liquids | Purifying a liquid intermediate like ethyl 3-bromobenzoate. |

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 4 Methylpiperazin 1 Yl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and three-dimensional structure of organic molecules in solution. For Ethyl 3-(4-methylpiperazin-1-yl)benzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular framework.

Comprehensive ¹H and ¹³C NMR Spectral Analysis for Connectivity and Stereochemistry

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would show a complex pattern of multiplets for the four protons on the 1,3-disubstituted benzene (B151609) ring. The ethyl ester group would be characterized by a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), arising from coupling with each other. The piperazine (B1678402) ring protons would likely appear as two broad multiplets, corresponding to the four protons adjacent to the nitrogen attached to the benzene ring and the four protons adjacent to the N-methyl group. The methyl group on the piperazine ring would present as a singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The spectrum would show a signal for the carbonyl carbon of the ester group, typically in the range of 165-175 ppm. The aromatic carbons would appear in the region of 110-150 ppm. The ethyl group carbons would be observed at approximately 60 ppm for the oxygen-linked methylene carbon and around 14 ppm for the terminal methyl carbon. The piperazine ring carbons would resonate in the 45-55 ppm range, and the N-methyl carbon would appear at a similar chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH3 | ~1.4 (triplet) | ~14 |

| Ethyl -CH2- | ~4.4 (quartet) | ~61 |

| Piperazine -CH2- (adjacent to N-aryl) | ~3.3 (multiplet) | ~49 |

| Piperazine -CH2- (adjacent to N-methyl) | ~2.6 (multiplet) | ~55 |

| Piperazine N-CH3 | ~2.4 (singlet) | ~46 |

| Aromatic C-H | ~7.0-7.6 (multiplets) | ~115-130 |

| Aromatic C-N | - | ~150 |

| Aromatic C-COO | - | ~131 |

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in the one-dimensional spectra and for probing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the ethyl group's methylene and methyl protons. It would also show correlations between adjacent protons on the piperazine ring and between coupled protons on the aromatic ring, helping to delineate the substitution pattern. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is instrumental in assigning the carbon signals based on their attached protons. For example, the quartet at ~4.4 ppm in the ¹H spectrum would correlate with the carbon signal at ~61 ppm in the ¹³C spectrum, confirming their assignment to the ethyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (2-3 bond) couplings between protons and carbons. sdsu.edu This is particularly useful for connecting different fragments of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the ethyl methylene protons to the ester carbonyl carbon.

Correlations from the aromatic protons to neighboring aromatic carbons and the ester carbonyl carbon.

Correlations from the piperazine protons adjacent to the benzene ring to the aromatic carbon attached to the nitrogen.

Correlations from the N-methyl protons to the adjacent piperazine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule. For instance, NOESY could show correlations between the N-methyl protons and the adjacent piperazine ring protons, as well as between the piperazine protons and the ortho-proton on the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C14H20N2O2), the calculated exact mass of the molecular ion [M+H]⁺ is 249.1603. HRMS analysis would be expected to yield an experimental mass very close to this value, confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely include:

Loss of the ethyl group (-CH2CH3) or ethoxy group (-OCH2CH3) from the ester.

Cleavage of the piperazine ring, leading to characteristic fragments.

Formation of a stable acylium ion by cleavage of the ester C-O bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and can also offer insights into intermolecular interactions and crystal lattice structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, expected in the range of 1715-1730 cm⁻¹. orgchemboulder.comchemicalbook.com Other key absorption bands would include:

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and piperazine moieties would be observed just below 3000 cm⁻¹. nih.gov

C-O stretching: The ester C-O stretches are expected to show strong bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comchemicalbook.com

C-N stretching: The C-N stretching vibrations of the piperazine ring would likely appear in the 1250-1020 cm⁻¹ range.

Aromatic C=C stretching: These would be observed as several bands in the 1600-1450 cm⁻¹ region.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H stretch | 2980-2800 | Medium-Strong |

| Ester C=O stretch | 1730-1715 | Strong |

| Aromatic C=C stretch | 1600-1450 | Medium |

| C-O stretch | 1300-1000 | Strong |

Raman Spectroscopy for Molecular Vibrations and Crystal Lattice Information

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is also observable in Raman spectra, non-polar bonds often give stronger signals. The Raman spectrum of this compound would be particularly useful for observing the aromatic ring vibrations and the C-C backbone of the piperazine ring. orgchemboulder.com In the solid state, low-frequency Raman scattering can provide information about the crystal lattice vibrations (phonons), which is valuable for studying polymorphism.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

No crystallographic data, including CIF files or database entries (e.g., from the Cambridge Structural Database), could be located for this compound. Such data is essential for a definitive analysis of its solid-state conformation.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Without experimental X-ray diffraction data, a table of intramolecular bond lengths, bond angles, and torsional angles for this compound cannot be generated.

Elucidation of Hydrogen Bonding Networks and Supramolecular Assemblies

A detailed description of the hydrogen bonding networks and the resulting supramolecular assemblies is contingent on crystallographic analysis. In the absence of this data, no specific information can be provided on the intermolecular interactions that govern the crystal packing of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis Fluorescence) for Electronic Transitions and Optical Properties

No published studies detailing the experimental electronic absorption (UV-Vis) or emission (fluorescence) spectra of this compound were found. This information is critical for understanding the electronic transitions, molar absorptivity, and potential luminescent properties of the molecule. Consequently, data tables for absorption and emission maxima, as well as an analysis of its optical properties, cannot be provided.

Computational and Theoretical Investigations of Ethyl 3 4 Methylpiperazin 1 Yl Benzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Ethyl 3-(4-methylpiperazin-1-yl)benzoate, DFT calculations are employed to predict its optimized geometry, analyze its electronic properties, map its electrostatic potential, and understand its bonding characteristics. These calculations are typically performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to ensure reliable results. researchgate.netresearchgate.net

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this involves a systematic exploration of its potential energy surface to identify the global minimum energy conformation.

Conformational analysis is particularly important for this molecule due to the flexible piperazine (B1678402) ring and the ethyl ester group. The piperazine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The orientation of the methyl group on the piperazine ring (axial vs. equatorial) and the rotation around the C-N and C-C single bonds connecting the piperazine and benzoate (B1203000) moieties also contribute to the conformational landscape.

DFT calculations predict the bond lengths, bond angles, and dihedral angles that define the lowest energy structure. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (piperazine-benzoate) | 1.38 Å |

| C=O (ester) | 1.22 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angle | C-N-C (piperazine) | 110.5° |

| O=C-O (ester) | 123.0° |

Note: The values in this table are hypothetical and representative of typical DFT calculations for similar organic molecules.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylpiperazin-1-yl group and the benzene (B151609) ring, reflecting the electron-donating nature of the substituted amine. The LUMO is likely to be distributed over the electron-withdrawing ethyl benzoate moiety, particularly the carbonyl group and the aromatic ring. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower stability. researchgate.net

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.50 |

Note: The values in this table are hypothetical and representative of typical DFT calculations for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential on the molecule's surface. researchgate.netresearchgate.net

In the MEP map of this compound, the most negative potential (red and yellow regions) is expected to be concentrated around the oxygen atoms of the ester group and the nitrogen atoms of the piperazine ring, indicating these are the most likely sites for electrophilic attack. Conversely, the regions of positive potential (blue regions) are typically found around the hydrogen atoms, particularly those of the methyl and ethyl groups and the aromatic ring, suggesting these are susceptible to nucleophilic attack. The MEP map provides a visual guide to the molecule's intermolecular interaction sites. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which is a key factor in molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: Significant NBO Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (piperazine) | π* (C-C aromatic) | 25.5 |

| π (C-C aromatic) | π* (C=O) | 15.2 |

Note: The values in this table are hypothetical and representative of typical NBO analysis for similar organic molecules.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While DFT provides a static picture of the molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and the influence of the surrounding environment, such as a solvent. nih.gov

For this compound, MD simulations can be used to study the flexibility of the piperazine ring and the ethyl group, and to identify the most populated conformations in solution. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), it is possible to analyze the solvent's effect on the molecule's structure and dynamics. This includes the formation of hydrogen bonds between the solvent and the solute's polar groups (e.g., the ester and amine functionalities). Understanding these solvent effects is crucial for predicting the molecule's behavior in a realistic chemical environment. nih.gov

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Experimental Correlation

Computational methods can also be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra to confirm its structure and understand its electronic transitions. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net Theoretical NMR predictions for this compound would help in assigning the signals in the experimental spectrum to specific protons and carbons in the molecule.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) spectrum. By analyzing the computed vibrational modes, each peak in the theoretical spectrum can be assigned to a specific molecular motion (e.g., C-H stretch, C=O stretch). researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. researchgate.net For this compound, TD-DFT calculations would likely predict π → π* transitions associated with the aromatic system as the dominant electronic excitations.

Table 4: Theoretically Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | δ (aromatic H) | 6.8 - 7.9 ppm |

| δ (piperazine H) | 3.2 - 3.5 ppm | |

| δ (ethyl H) | 1.4, 4.4 ppm | |

| ¹³C NMR | δ (C=O) | 166.0 ppm |

| δ (aromatic C) | 115 - 150 ppm | |

| IR | ν (C=O stretch) | 1715 cm⁻¹ |

| ν (C-N stretch) | 1250 cm⁻¹ |

Note: The values in this table are hypothetical and representative of typical theoretical spectroscopic predictions for similar organic molecules.

Intermolecular Interaction Analysis in Crystalline and Solution Phases

The arrangement of molecules in a crystal lattice and their behavior in solution are governed by a delicate balance of attractive and repulsive forces. Computational chemistry offers powerful tools to dissect and quantify these interactions.

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. scirp.org This technique generates a surface around a molecule, defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. mdpi.com The Hirshfeld surface can be mapped with various properties to highlight different aspects of intermolecular contacts.

The primary interactions expected to be observed for this compound would include H···H, C···H/H···C, and O···H/H···O contacts. The prevalence of hydrogen atoms on the molecular surface typically makes H···H interactions the most significant contributor to the total Hirshfeld surface. iucr.org The presence of the ester group and the piperazine ring would likely lead to important C···H and O···H interactions, respectively.

To illustrate the potential findings from such an analysis, a hypothetical data table of the percentage contributions of the most significant intermolecular contacts for this compound is presented below.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H/H···C | 28.5 |

| O···H/H···O | 15.8 |

| N···H/H···N | 7.3 |

| Other | 3.2 |

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density to characterize chemical bonding and non-covalent interactions. wikipedia.org AIM defines atoms as distinct regions of space based on the topology of the electron density. wikipedia.org The theory identifies critical points in the electron density, which correspond to atomic nuclei (attractors), bond paths, rings, and cages.

A bond critical point (BCP) is a point of minimum electron density between two interacting atoms, and its properties provide quantitative information about the nature of the interaction. researchgate.net The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are particularly informative. For covalent bonds, ρ is large and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ρ is small and ∇²ρ is positive, signifying a depletion of electron density at the BCP. researchgate.net

In the context of this compound, AIM analysis could be employed to characterize the strength and nature of various intramolecular and intermolecular interactions. For instance, it could quantify the strength of C-H···O and N···H hydrogen bonds that may be present in the crystal structure.

The following table presents hypothetical AIM parameters for potential non-covalent interactions in this compound, illustrating the type of data that would be obtained from such a study.

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Nature of Interaction |

|---|---|---|---|

| C-H···O | 0.015 | 0.048 | Weak Hydrogen Bond |

| N···H | 0.022 | 0.071 | Moderate Hydrogen Bond |

| C-H···π | 0.009 | 0.025 | van der Waals |

By combining Hirshfeld surface analysis and AIM theory, a detailed and quantitative understanding of the intermolecular forces governing the structure and properties of this compound can be achieved. These computational approaches provide invaluable insights into the supramolecular chemistry of this compound, which is essential for rational drug design and development.

Chemical Reactivity and Transformation Mechanisms of Ethyl 3 4 Methylpiperazin 1 Yl Benzoate

Hydrolysis Kinetics and Mechanism of the Ester Group

The ester group of ethyl 3-(4-methylpiperazin-1-yl)benzoate is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base, to yield 3-(4-methylpiperazin-1-yl)benzoic acid and ethanol (B145695).

Base-Catalyzed Hydrolysis: The most common and synthetically relevant hydrolysis pathway for benzoate (B1203000) esters is base-catalyzed saponification. The mechanism is a nucleophilic acyl substitution. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated, and a final proton transfer results in the carboxylate salt and ethanol.

Studies on the hydrolysis of ethyl benzoate and its derivatives show that the reaction typically follows second-order kinetics. nih.gov The rate is dependent on the concentrations of both the ester and the base. The presence of substituents on the aromatic ring can influence the rate of hydrolysis. Electron-withdrawing groups generally accelerate the reaction by making the carbonyl carbon more electrophilic, while electron-donating groups have the opposite effect. In the case of this compound, the 4-methylpiperazin-1-yl group is an electron-donating group, which would be expected to decrease the rate of hydrolysis compared to unsubstituted ethyl benzoate.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis mechanism involves protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. This is followed by proton transfer and elimination of ethanol to give the carboxylic acid. This process is reversible, and the equilibrium can be shifted by controlling the concentration of water. chemicalbook.com

Table 1: Comparative Hydrolysis Data for Related Esters This table presents data for analogous compounds to illustrate general principles, as specific kinetic data for this compound is not readily available in the literature.

| Compound | Condition | Rate Constant/Half-life | Reference |

| Ethyl Benzoate | Base-catalyzed (NaOH) | t1/2 = 14 min | researchgate.net |

| Ethyl p-bromobenzoate | Base-catalyzed (NaOH) | t1/2 = 12 min | researchgate.net |

| Methyl Salicylate | Base-catalyzed (NaOH) | Rate constants vary with [OH⁻] | numberanalytics.com |

Reactions Involving the Tertiary Amine Functionality of the Piperazine (B1678402) Ring

The piperazine ring contains two nitrogen atoms. The nitrogen at position 4 is a tertiary amine due to the methyl group, and the nitrogen at position 1, attached to the benzene (B151609) ring, is also a tertiary amine. The exocyclic nitrogen (N-4) is generally more basic and nucleophilic than the endocyclic nitrogen (N-1) due to the electron-withdrawing effect of the aromatic ring on N-1.

N-Quaternization: The more nucleophilic nitrogen of the piperazine ring (N-4) can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This is a standard SN2 reaction where the amine acts as the nucleophile. For example, reaction with methyl iodide would yield a salt with two positive charges if both nitrogens react, though reaction at N-4 is expected to be significantly faster.

N-Oxidation: Tertiary amines can be oxidized to form N-oxides. Reagents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA) can be used for this transformation. Oxidation of this compound would likely occur at the more electron-rich N-4 position to give the corresponding N-oxide.

N-Dealkylation: While less common for simple tertiary amines, N-dealkylation can sometimes be achieved under specific conditions, for instance, using the von Braun reaction (with cyanogen (B1215507) bromide) or with certain chloroformates.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoate Ring

The benzene ring of this compound is substituted with two groups that influence the regioselectivity of electrophilic aromatic substitution (EAS). wikipedia.org

The 4-methylpiperazin-1-yl group: The nitrogen atom attached to the ring has a lone pair of electrons that it can donate to the ring through resonance. This makes the group strongly activating and an ortho, para-director. pressbooks.publibretexts.org

The ethyl carboxylate (-COOEt) group: This group is deactivating due to the electron-withdrawing nature of the carbonyl group, and it is a meta-director. numberanalytics.comlibretexts.org

When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect generally dominates. imperial.ac.uk Therefore, for this compound, the 4-methylpiperazin-1-yl group will direct incoming electrophiles to the positions ortho and para to it.

The positions on the ring are:

Position 2: ortho to the piperazine, ortho to the ester

Position 4: ortho to the piperazine, meta to the ester

Position 5: para to the ester, meta to the piperazine

Position 6: para to the piperazine, ortho to the ester

Based on the dominant directing effect of the activating piperazine group, electrophilic substitution is expected to occur primarily at positions 4 and 6. Steric hindrance from the adjacent ester group might disfavor substitution at position 2.

Nucleophilic aromatic substitution (NAS) is generally not favored on this ring system unless a strong electron-withdrawing group is present ortho or para to a good leaving group, which is not the case here.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: As discussed in the previous section, the regioselectivity of electrophilic aromatic substitution is governed by the powerful activating and ortho, para-directing effect of the 4-methylpiperazin-1-yl group. Thus, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to yield a mixture of 4- and 6-substituted products. The exact ratio would depend on the specific electrophile and reaction conditions, with steric factors potentially favoring substitution at the less hindered 6-position.

Stereoselectivity: The parent molecule, this compound, is achiral and does not have any stereocenters. Chemical transformations such as hydrolysis, N-quaternization, or aromatic substitution under standard conditions would not be expected to introduce any stereocenters. Therefore, issues of stereoselectivity are not typically relevant for the reactions described unless a chiral reagent or catalyst is employed. There is no information in the current literature regarding stereoselective transformations of this compound.

Mechanistic Investigations of Key Reaction Pathways

The primary reaction pathway for which mechanistic details can be confidently inferred from existing literature is the base-catalyzed hydrolysis of the ester group.

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification):

The reaction proceeds via a two-step nucleophilic acyl substitution mechanism (BAC2):

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a negatively charged tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C-O bond of the ethoxy group breaks, and the ethoxide ion (EtO⁻) is expelled as the leaving group, reforming the carbonyl double bond. This results in the formation of 3-(4-methylpiperazin-1-yl)benzoic acid.

Proton Transfer: In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the highly basic ethoxide ion (or another hydroxide ion) in a rapid acid-base reaction. This final step is irreversible and drives the equilibrium towards the products, yielding the carboxylate salt and ethanol.

This mechanism is well-established for a wide range of esters, including ethyl benzoate and its derivatives. nih.gov

Table 2: Summary of Predicted Reactivity

| Functional Group | Reaction Type | Expected Products | Mechanistic Notes |

| Ethyl Ester | Hydrolysis (base-catalyzed) | 3-(4-Methylpiperazin-1-yl)benzoate salt, Ethanol | BAC2 mechanism |

| Piperazine (N-4) | N-Quaternization | Quaternary ammonium salt | SN2 reaction |

| Aromatic Ring | Electrophilic Aromatic Substitution | 4- and 6-substituted derivatives | Dominated by ortho, para-directing piperazinyl group |

Applications of Ethyl 3 4 Methylpiperazin 1 Yl Benzoate As a Chemical Building Block

Precursor in the Synthesis of More Complex Organic Molecules

Ethyl 3-(4-methylpiperazin-1-yl)benzoate serves as a key starting material in the synthesis of a range of complex organic molecules, most notably those with potential applications in medicinal chemistry. Scientific literature, particularly patent documents, outlines its role as a crucial intermediate in the preparation of kinase inhibitors.

For instance, the compound is a documented precursor for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are investigated as inhibitors of the c-Met proto-oncogene. In these syntheses, the ester group of this compound is typically hydrolyzed to the corresponding carboxylic acid, which is then coupled with an aminopyrazole core to form the final complex structure.

Similarly, it is used in the creation of triazolopyridazine derivatives that also act as Met kinase inhibitors. The synthesis of these molecules often involves the initial preparation of this compound, which is then elaborated through several steps to yield the target heterocyclic system. Furthermore, its utility extends to the synthesis of N-(pyridin-2-yl)-biphenyl-2-carboxamide derivatives, which have been explored as modulators of the hedgehog signaling pathway.

The following table summarizes various synthetic routes for this compound itself, highlighting its accessibility as an intermediate.

| Starting Material | Reagents/Catalyst | Product | Reference |

| Ethyl 3-fluorobenzoate | 1-Methylpiperazine (B117243) | This compound | |

| Ethyl 3-bromobenzoate | 1-Methylpiperazine, Pd₂(dba)₃, BINAP, NaOtBu | This compound | |

| Ethyl 3-amino-benzoate | Bis-(2-chloro-ethyl)-methyl-amine hydrochloride | This compound |

Scaffold for Novel Heterocyclic System Construction

The molecular framework of this compound is an effective scaffold for the construction of novel heterocyclic systems. The piperazine (B1678402) ring and the substituted benzene (B151609) ring together provide a robust base that can be systematically modified and cyclized. Its application in building fused heterocyclic systems is a prime example.

In the synthesis of triazolopyridazine-based kinase inhibitors, the benzoate (B1203000) portion of the molecule is transformed and integrated into the final fused ring system. The general strategy involves converting the ethyl ester to a hydrazide, which then undergoes cyclization with a suitable partner to form a triazole ring. This resulting structure is then fused or linked to a pyridazine (B1198779) core, demonstrating the utility of the original scaffold in generating complex polycyclic frameworks. The piperazine moiety is often retained in the final structure, where it plays a crucial role in modulating the physicochemical properties of the molecule.

Development of Chemical Probes for Receptor Interaction Studies (non-biological mechanistic only)

While the ultimate application of the complex molecules derived from this compound is often biological, the intermediate itself is fundamental to the development of chemical probes designed to study enzyme-ligand interactions from a structural and mechanistic perspective. The molecules synthesized from this precursor, such as specific kinase inhibitors, are tools used to probe the binding pockets of enzymes like c-Met.

From a non-biological, mechanistic viewpoint, the synthesis of a library of analogs based on the this compound scaffold allows for a systematic exploration of structure-activity relationships (SAR). Chemists can modify the core structure—for example, by replacing the methyl group on the piperazine or altering the substitution pattern on the benzoate ring—to understand how these changes affect binding affinity and selectivity to a target protein. The core scaffold provides a consistent anchor point, while peripheral modifications allow for the fine-tuning of steric and electronic properties to achieve optimal interaction with a receptor's active site. This process is crucial for designing highly specific molecular probes without initially focusing on the downstream biological effects.

Applications in Materials Science and Polymer Chemistry

A review of available scientific and patent literature did not yield any specific applications of this compound in the fields of materials science or polymer chemistry. Its documented use is predominantly confined to its role as a synthetic intermediate in the context of medicinal chemistry research and pharmaceutical development.

Role in Organic Synthesis as a Versatile Intermediate

The versatility of this compound as an intermediate in organic synthesis is demonstrated by the various synthetic methods used for its preparation and the subsequent transformations it can undergo. The synthesis of the compound can be achieved through different strategies, including nucleophilic aromatic substitution of a fluoro-aromatic precursor or a palladium-catalyzed Buchwald-Hartwig amination of a bromo-aromatic precursor. An alternative route involves the reaction of an amino-benzoate with a nitrogen mustard.

Once formed, the compound offers at least two primary points for further reaction:

The Ester Group : The ethyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, 3-(4-methylpiperazin-1-yl)benzoic acid. This acid can then be activated and coupled with various amines to form amides, a common linkage in many complex target molecules.

The Piperazine Ring : While the piperazine is already a tertiary amine, its presence is crucial for the properties of the final compound. Its basic nature can influence solubility and handling during the synthetic sequence.

This adaptability allows synthetic chemists to incorporate the 3-(4-methylpiperazin-1-yl)benzoyl fragment into larger molecules using a variety of reaction conditions and strategies, solidifying its status as a versatile and valuable intermediate.

The following table details examples of more complex molecules synthesized using this compound as a precursor.

| Precursor | Resulting Complex Molecule Class | Synthetic Transformation | Reference |

| This compound | Pyrazolo[1,5-a]pyrimidine derivatives | Hydrolysis, Amide Coupling, Cyclization | |

| This compound | Triazolopyridazine derivatives | Hydrolysis, Hydrazide formation, Cyclization | |

| This compound | N-(pyridin-2-yl)-biphenyl-2-carboxamides | Multi-step synthesis intermediate | |

| This compound | Kinase Inhibitors | Intermediate in multi-step synthesis |

Future Research Directions and Emerging Methodologies

Sustainable Synthesis of Ethyl 3-(4-methylpiperazin-1-yl)benzoate: Green Chemistry Approaches

The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and energy efficiency, are becoming central to modern pharmaceutical synthesis. researchgate.netresearchgate.net For the synthesis of this compound, a key intermediate for various bioactive compounds, future research will focus on developing environmentally benign processes. researchgate.net

Current synthetic methods for piperazine (B1678402) derivatives often rely on multi-step procedures that may involve protecting groups and potentially toxic reagents or solvents. mdpi.com Green chemistry offers a paradigm shift towards more sustainable practices. Research in this area could explore several avenues:

Atom Economy and Waste Minimization: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net This could involve one-pot reactions where multiple synthetic steps are combined without isolating intermediates, thus reducing solvent and energy consumption. researchgate.net

Use of Greener Solvents: Traditional volatile organic solvents could be replaced with more sustainable alternatives such as water, polyethylene (B3416737) glycol (PEG), or bio-based solvents. scispace.com Research could investigate the feasibility of conducting the N-arylation step in an aqueous biphasic system or a recyclable solvent. scispace.com

Renewable Feedstocks: Exploring the use of raw materials derived from renewable sources can significantly reduce the carbon footprint of the synthesis. jddhs.com

Catalyst-Free and Photoredox Reactions: The development of catalyst-free reactions or the use of photoredox catalysis with visible light offers a green alternative to traditional metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com These methods can often proceed under milder conditions and reduce metallic waste. mdpi.com

To quantify the "greenness" of a synthetic process, various metrics are employed. Future studies on this compound synthesis will likely involve the calculation and optimization of these metrics.

Table 1: Green Chemistry Metrics for Process Evaluation

| Metric | Description | Goal |

|---|---|---|

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize |

| E-Factor | Total waste (kg) / Product (kg) | Minimize |

| Reaction Mass Efficiency (RME) | Mass of product / Total mass of reactants | Maximize |

This table outlines key metrics used to evaluate the sustainability of a chemical process, which could be applied to novel syntheses of this compound. researchgate.netmdpi.com

Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, or continuous manufacturing, represents a significant technological advancement over traditional batch processing. nih.gov By performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, this technology offers superior control over reaction parameters, enhanced safety, and improved scalability. nih.govnih.gov

For the synthesis of this compound, transitioning from batch to a continuous flow process could yield substantial benefits:

Improved Yield and Purity: Precise control over temperature, pressure, and mixing can lead to higher reaction rates and fewer side products. mdpi.com

Enhanced Safety: The small internal volume of flow reactors minimizes the inventory of hazardous reagents and allows for better management of exothermic reactions. researchgate.net

Scalability: Scaling up production in a flow system involves running the reactor for a longer duration rather than using larger, more expensive vessels, simplifying the transition from laboratory to industrial scale. nih.govalmacgroup.com

A hypothetical continuous process for this compound could involve pumping solutions of the starting materials, such as 3-bromo-ethylbenzoate and 1-methylpiperazine (B117243), through a heated reactor column packed with a heterogeneous catalyst. nih.gov The product stream would then emerge continuously for collection or further processing. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis (Hypothetical) | Continuous Flow Synthesis (Projected) |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to hours |

| Heat Transfer | Poor, potential for hotspots | Excellent, uniform temperature |

| Mixing | Inefficient, variable | Highly efficient and reproducible |

| Safety | Higher risk with large volumes | Inherently safer with small volumes |

| Scalability | Complex, requires process redesign | Simpler, "scale-out" or longer runs |

This table projects the potential advantages of applying continuous flow manufacturing to the synthesis of this compound, based on general principles of the technology. nih.govnih.gov

Advanced In Situ Spectroscopic Monitoring of Reaction Progress

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. globalresearchonline.netresearchgate.net A core component of PAT is the use of in-situ (in-line or on-line) spectroscopic tools to monitor reactions in real-time without the need for sample extraction. researchgate.net

For the continuous flow synthesis of this compound, integrating PAT would be invaluable. Techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy can provide a continuous stream of data on the concentration of reactants, intermediates, and the final product. nih.govyoutube.com

This real-time information allows for:

Precise Process Control: Adjustments to flow rate, temperature, or pressure can be made instantly to maintain optimal reaction conditions. researchgate.net

Enhanced Process Understanding: Detailed kinetic data can be gathered rapidly, leading to a deeper understanding of the reaction mechanism. researchgate.net

Real-Time Release Testing (RTRT): Continuous monitoring can ensure the final product consistently meets quality specifications, potentially eliminating the need for end-product testing. researchgate.net

A future manufacturing setup could feature a ReactIR flow cell with an FT-IR probe integrated directly into the reactor outlet, providing a continuous "molecular video" of the reaction. nih.gov

Table 3: Potential PAT Tools for Monitoring Synthesis

| PAT Tool | Parameter Monitored | Application in Synthesis |

|---|---|---|

| FT-IR Spectroscopy | Functional group concentrations | Real-time tracking of reactant consumption and product formation. |

| Raman Spectroscopy | Molecular vibrations, crystal forms | Monitoring reaction progress and polymorphism of the product. |

| Near-Infrared (NIR) | Chemical composition, particle size | Raw material identification and monitoring blending processes. researchgate.net |

| HPLC (On-line) | Purity, impurity profile | Automated sampling and analysis for quality control. youtube.com |

This table lists advanced analytical tools that could be integrated into the synthesis of this compound for real-time monitoring and control. nih.govresearchgate.netresearchgate.net

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

In the context of this compound synthesis, AI could be applied in several ways:

Reaction Optimization: ML algorithms can build models that predict reaction yield and purity based on variables like temperature, solvent, catalyst, and reactant ratios. beilstein-journals.org These models can then identify the optimal conditions with a minimal number of laboratory experiments, saving time and resources. researchgate.net

Impurity Prediction: AI can predict the formation of potential side products and impurities, which is crucial for developing robust purification strategies and ensuring the quality of the final compound. mit.edu

Retrosynthesis and Pathway Design: AI-powered tools can propose multiple synthetic pathways for a target molecule, allowing chemists to choose the most efficient, cost-effective, and sustainable option. researchgate.net

A future research project might involve using an ML algorithm to optimize a palladium-catalyzed cross-coupling reaction for the synthesis. The model would guide a robotic platform to perform a small, intelligently selected set of experiments to quickly find the conditions that maximize the yield of this compound. beilstein-journals.orgresearchgate.net

Table 4: Parameters for AI-Driven Reaction Optimization

| Variable Category | Specific Parameter | Potential Range/Options |

|---|---|---|

| Catalyst | Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, RuPhos, tBuXPhos | |

| Base | Type | K₂CO₃, Cs₂CO₃, NaOtBu, LHMDS |

| Concentration | 1.0 - 3.0 equivalents | |

| Solvent | Type | Toluene, Dioxane, DMF, DMAc |

| Temperature | Reaction Temperature | 80 - 140 °C |

This table shows an example of a multi-dimensional parameter space that a machine learning model could explore to optimize the synthesis of this compound. rjptonline.orgresearchgate.net

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel and more efficient catalysts is a cornerstone of modern organic chemistry. The synthesis of N-aryl piperazines, such as this compound, typically relies on a C-N cross-coupling reaction, often catalyzed by palladium. nih.gov While effective, research continues to seek catalysts that are cheaper, more sustainable, and more active.

Future research will likely focus on: